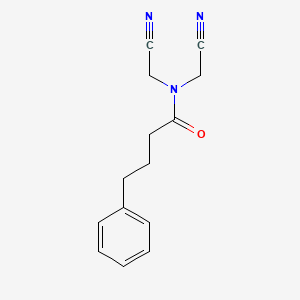![molecular formula C18H28N2O3S B11171053 2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide](/img/structure/B11171053.png)
2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Shares the pyrrolidine and sulfonyl features but differs in the acetamide group.
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: 2-Ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide is unique due to its specific combination of the pyrrolidine ring, sulfonyl group, and hexanamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H28N2O3S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)hexanamide |
InChI |
InChI=1S/C18H28N2O3S/c1-3-5-8-15(4-2)18(21)19-16-9-11-17(12-10-16)24(22,23)20-13-6-7-14-20/h9-12,15H,3-8,13-14H2,1-2H3,(H,19,21) |
InChI Key |
JXENVZUAVATLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


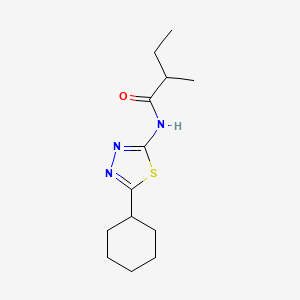
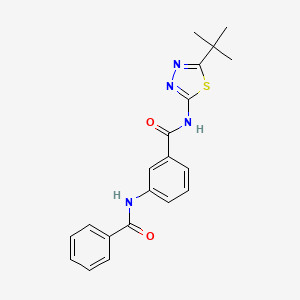
![2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170980.png)
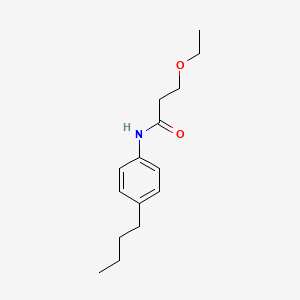
![2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11170997.png)
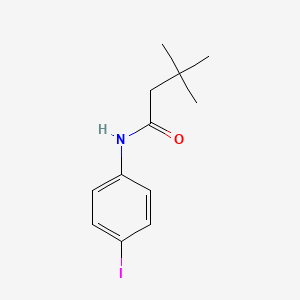

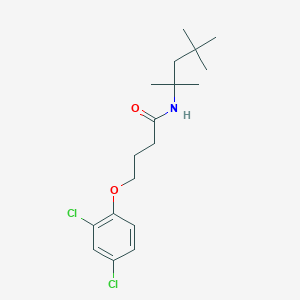
![1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171015.png)
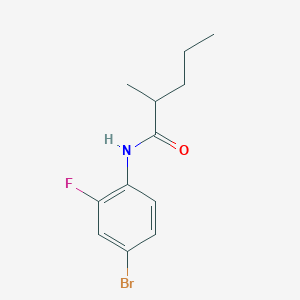
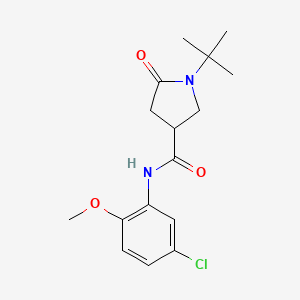
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171032.png)
![Ethyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B11171034.png)
